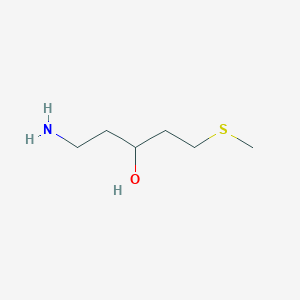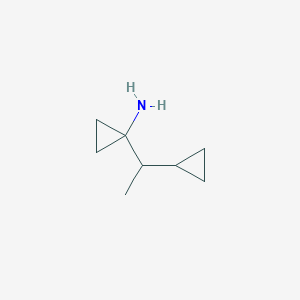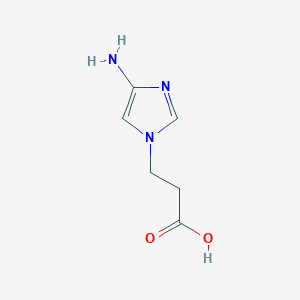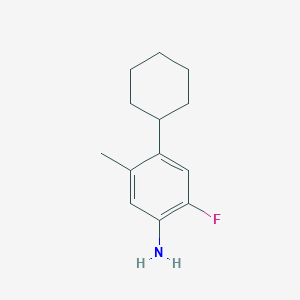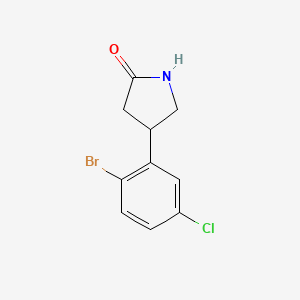
5-Bromo-2-(3-chloro-2-methylpropyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(3-chloro-2-methylpropyl)pyridine is a chemical compound with the molecular formula C9H11BrClN It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-chloro-2-methylpropyl)pyridine typically involves the bromination of 2-(3-chloro-2-methylpropyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
5-Bromo-2-(3-chloro-2-methylpropyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine or chlorine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used. Reagents include arylboronic acids and palladium catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions produce pyridine N-oxides.
科学研究应用
5-Bromo-2-(3-chloro-2-methylpropyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 5-Bromo-2-(3-chloro-2-methylpropyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the 3-chloro-2-methylpropyl group.
2-Bromo-5-methylpyridine: Contains a methyl group instead of the 3-chloro-2-methylpropyl group.
5-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of the 3-chloro-2-methylpropyl group.
Uniqueness
5-Bromo-2-(3-chloro-2-methylpropyl)pyridine is unique due to the presence of both bromine and chlorine atoms, as well as the 3-chloro-2-methylpropyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
属性
分子式 |
C9H11BrClN |
|---|---|
分子量 |
248.55 g/mol |
IUPAC 名称 |
5-bromo-2-(3-chloro-2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H11BrClN/c1-7(5-11)4-9-3-2-8(10)6-12-9/h2-3,6-7H,4-5H2,1H3 |
InChI 键 |
QRTDTXVHKKVPKF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=NC=C(C=C1)Br)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13179606.png)

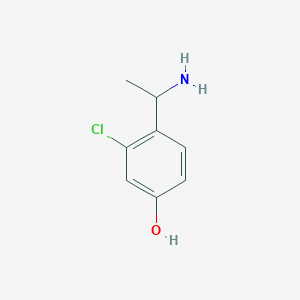
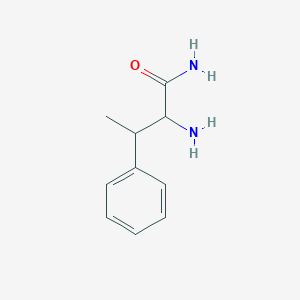
![Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13179632.png)
